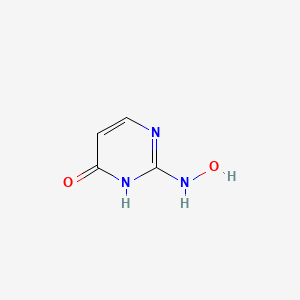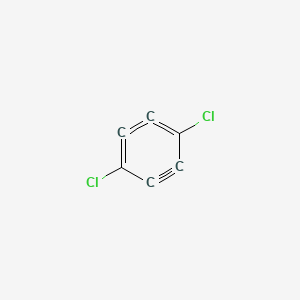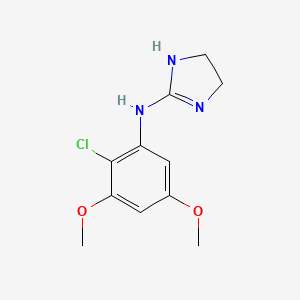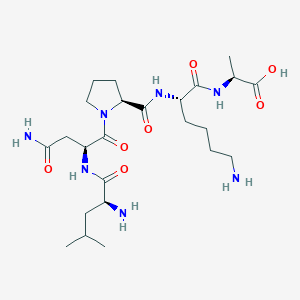
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is an organic compound belonging to the class of alkylated phenols. This compound is characterized by its bulky tert-butyl groups and an ethylhexyl side chain attached to the phenolic ring. It is primarily used as an antioxidant and stabilizer in various industrial applications, including polymers, fuels, and lubricants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of a strong acid catalyst such as aluminum chloride or triflic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure selective alkylation at the desired positions on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, is also common in industrial processes to facilitate the alkylation reaction .
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidation products.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl and ethylhexyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, along with elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of alkylated or functionalized phenols .
科学的研究の応用
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers due to oxidation.
Biology: The compound is studied for its antioxidant properties, which can protect biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant activity.
作用機序
The antioxidant activity of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation. This mechanism involves the stabilization of free radicals and the interruption of radical chain reactions .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the ethylhexyl side chain, making it less effective as an antioxidant in certain applications.
2,4-Di-tert-butylphenol: Similar structure but different substitution pattern, leading to variations in reactivity and stability.
2,6-Di-tert-butyl-4-methylphenol (BHT): Commonly used antioxidant with a methyl group instead of an ethylhexyl group
Uniqueness
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is unique due to its combination of bulky tert-butyl groups and a long ethylhexyl side chain. This structure provides enhanced steric protection and increased solubility in non-polar solvents, making it particularly effective in stabilizing hydrocarbon-based products .
特性
CAS番号 |
816462-78-9 |
|---|---|
分子式 |
C22H38O |
分子量 |
318.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(2-ethylhexyl)phenol |
InChI |
InChI=1S/C22H38O/c1-9-11-12-16(10-2)13-17-14-18(21(3,4)5)20(23)19(15-17)22(6,7)8/h14-16,23H,9-13H2,1-8H3 |
InChIキー |
VJRINUKEPADBHG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)


![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)


![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)


![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)



